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Abstract
This technical guide provides a comprehensive overview of the rare sugars L-Psicose and its

stereoisomer, D-Allulose (also known as D-Psicose). While D-Allulose has been extensively

studied for its physiological effects and has gained regulatory approval as a low-calorie

sweetener, its enantiomer, L-Psicose, remains largely unexplored. This document delves into

the stereochemical relationship, physicochemical properties, known biological activities, and

metabolic fates of both isomers. A significant focus is placed on the well-documented anti-

hyperglycemic and anti-obesity mechanisms of D-Allulose, supported by quantitative data from

preclinical and clinical studies, detailed experimental protocols, and signaling pathway

diagrams. The guide contrasts this wealth of information with the current, limited understanding

of L-Psicose, highlighting its reported antiviral and antimicrobial potential while underscoring

the critical need for further research to elucidate its therapeutic potential. Methodologies for the

synthesis, production, and analysis of these rare sugars are also discussed. This guide is

intended to be a foundational resource for researchers in nutrition, metabolic diseases, and

drug development, aiming to catalyze further investigation into the distinct biological roles of

these stereoisomers.

Introduction: Stereoisomerism in Ketoses
Monosaccharides, the fundamental units of carbohydrates, exhibit a rich stereochemical

diversity that dictates their biological function. Stereoisomers are compounds with the same
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molecular formula and sequence of bonded atoms but differ in the three-dimensional

orientations of their atoms in space.

D-Allulose (D-Psicose) is a rare ketohexose and a C-3 epimer of D-fructose, meaning it differs

only in the configuration of the hydroxyl group at the third carbon position.[1][2] It is found in

small quantities in nature in foods like figs and raisins.[3]

L-Psicose is the enantiomer of D-Psicose.[4] Enantiomers are stereoisomers that are non-

superimposable mirror images of each other. While sharing identical physical properties such

as melting point and solubility, they rotate plane-polarized light in equal but opposite directions

and can interact differently with other chiral molecules, such as enzymes and receptors in

biological systems.[5]

The stereochemical relationships between these key ketoses are illustrated below.
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Figure 1: Stereoisomeric relationship of key ketoses.

Physicochemical Properties
While both enantiomers share many physical properties due to their mirror-image structures,

key differences, such as optical rotation, are fundamental to their identification. D-Allulose has
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been more extensively characterized due to its commercial interest.

Property
D-Allulose (D-
Psicose)

L-Psicose Reference(s)

CAS Number 551-68-8 16354-64-6 [6][7]

Molecular Formula C₆H₁₂O₆ C₆H₁₂O₆ [6][7]

Molecular Weight 180.16 g/mol 180.16 g/mol [6][7]

Appearance
White crystalline

powder

White to almost white

crystalline powder
[4][8]

Melting Point
109 °C (reported

discrepancies exist)
112-114 °C [4][7]

Sweetness ~70% of sucrose
N/A (data not widely

available)
[9]

Caloric Value 0.2-0.4 kcal/g
N/A (presumed to be

minimal)
[9]

Solubility in Water
Highly soluble (~1.0

kg/L )
Soluble [4][10]

Optical Rotation

[α]20/D ≈ +3.9° to

+4.5° (c=1 in H₂O,

equilibrium)

[α]20/D = -2° to -5°

(c=1 in H₂O)
[8]

D-Allulose (D-Psicose): Metabolism, Bioactivity, and
Mechanisms
D-Allulose has garnered significant scientific interest for its potential health benefits, primarily

related to metabolic regulation. It is recognized as Generally Recognized as Safe (GRAS) by

the U.S. Food and Drug Administration.[1]

Metabolism and Pharmacokinetics
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Unlike sucrose or fructose, D-Allulose is minimally metabolized in the human body.

Approximately 70% of ingested D-Allulose is absorbed in the small intestine, primarily via

GLUT5 transporters, and is then excreted largely unchanged in the urine within 24 hours.[11]

The remaining unabsorbed portion passes to the large intestine where it is minimally fermented

before being excreted in the feces.[12] This resistance to metabolic breakdown is the basis for

its near-zero caloric value.[9]
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Figure 2: Metabolic pathway of orally ingested D-Allulose.

Physiological Effects and Mechanisms of Action
D-Allulose exerts multiple physiological effects, primarily targeting glucose and lipid

metabolism.

Anti-Hyperglycemic Effects:

Inhibition of α-Glucosidase: D-Allulose acts as a weak inhibitor of intestinal α-glucosidases,

such as sucrase and maltase.[9][13] This slows the breakdown of disaccharides and

starches into absorbable monosaccharides, thereby blunting the postprandial glycemic

response.[13][14]

GLP-1 Secretion: Oral administration of D-Allulose has been shown to stimulate the

secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[14] GLP-1 enhances

glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric

emptying, all contributing to improved glucose homeostasis. This effect is thought to be

mediated, at least in part, through vagal afferent signaling.[14]
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Anti-Obesity and Hypolipidemic Effects:

Suppression of Lipogenesis: Studies in rats have shown that dietary D-Allulose significantly

lowers the activity of hepatic lipogenic enzymes, such as fatty acid synthase and glucose-6-

phosphate dehydrogenase.[15]

Increased Fat Oxidation: D-Allulose supplementation has been associated with increased fat

oxidation and enhanced 24-hour energy expenditure, contributing to reduced body weight

and abdominal fat accumulation.[16][17]

The diagram below illustrates the key signaling pathways involved in the metabolic benefits of

D-Allulose.
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Figure 3: Signaling pathways of D-Allulose's metabolic effects.

Quantitative Data from Preclinical and Clinical Studies
The following table summarizes key quantitative findings from studies on D-Allulose.
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Parameter
Measured

Species/Model
Dosage/Condit
ions

Result Reference(s)

LD₅₀ (Acute

Toxicity)
Rat

Oral

administration

16 g/kg body

weight
[18]

Max. Non-Effect

Dose (Diarrhea)
Human Single oral dose

0.55 g/kg body

weight
[9]

Body Weight

Gain
Rat

3% D-Psicose

diet for 18

months vs.

sucrose

Significantly

lower body

weight gain

[18]

Abdominal

Adipose Tissue
Rat

5% D-Psicose

diet for 28 days

vs. D-fructose

Significantly

lower weight (P <

0.05)

[15]

Hepatic Fatty

Acid Synthase

Activity

Rat

5% D-Psicose

diet for 28 days

vs. D-fructose

Significantly

lower activity (P

< 0.05)

[15]

Intestinal

Sucrase

Inhibition

Rat (in vitro)
4.0 mg/ml D-

Psicose

~50% inhibition

of enzyme

activity

[13]

Intestinal

Maltase

Inhibition

Rat (in vitro)
4.0 mg/ml D-

Psicose

~40% inhibition

of enzyme

activity

[13]

Postprandial

Plasma Glucose

(vs. Sucrose)

Rat

2 g/kg sucrose +

0.2 g/kg D-

Psicose

Significantly

inhibited the

increment of

plasma glucose

[13]

Enzymatic

Conversion

(Fructose to

Psicose)

In vitro

A. tumefaciens

D-psicose 3-

epimerase +

Borate

Maximum

conversion yield

of 64%

[19]

Biocatalysis

Production Yield
E. coli

50 g/L D-

fructose, 24h

9 g/L D-psicose

(18% yield)
[20]
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Experimental Protocols
Protocol 1: In Vitro α-Glucosidase Inhibition Assay This protocol is adapted from methodologies

used to assess the inhibitory effect of D-psicose on intestinal enzymes.[13]

Enzyme Preparation: The small intestine from a male Wistar rat is excised, rinsed with ice-

cold saline, and homogenized in a phosphate buffer (pH 7.0). The homogenate is centrifuged

at 12,000 x g for 30 minutes at 4°C, and the resulting supernatant is used as the crude

enzyme solution.

Substrate and Inhibitor Preparation: Sucrose or maltose is dissolved in phosphate buffer to a

final concentration of 37 mM to serve as the substrate. D-Allulose (or L-Psicose for

comparison) is dissolved in the same buffer to achieve various concentrations (e.g., 0.5 to

5.0 mg/mL).

Assay Procedure:

Add 100 µL of the crude enzyme solution to a test tube.

Add 100 µL of the D-Allulose solution (or buffer for control).

Pre-incubate the mixture at 37°C for 5 minutes.

Initiate the reaction by adding 200 µL of the substrate solution.

Incubate the reaction mixture at 37°C for 30 minutes.

Stop the reaction by heating the mixture in a boiling water bath for 10 minutes.

Glucose Measurement: The amount of glucose produced is quantified using a commercial

glucose oxidase assay kit.

Calculation: The inhibitory activity is calculated as: (1 - [Absorbance of sample / Absorbance

of control]) x 100%.

Protocol 2: Oral Carbohydrate Tolerance Test (OCTT) in Rats This protocol is a standard in vivo

method to evaluate the effect of a substance on postprandial glycemia.[13]
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Animal Model: Male Wistar rats (6 months old) are fasted for 12 hours with free access to

water.

Test Substances: Prepare solutions for oral gavage:

Control Group: Sucrose (2 g/kg body weight) in distilled water.

Test Group: Sucrose (2 g/kg) plus D-Allulose (0.2 g/kg) in distilled water.

Procedure:

Record the baseline body weight of each rat.

Collect a baseline blood sample (Time 0) from the tail vein.

Administer the respective test solutions via oral gavage.

Collect subsequent blood samples at 30, 60, and 120 minutes post-administration.

Analysis: Plasma is separated from blood samples by centrifugation. Plasma glucose

concentrations are measured using a glucose analyzer.

Data Presentation: Results are typically plotted as plasma glucose concentration versus

time. The area under the curve (AUC) is calculated to quantify the total glycemic response.

L-Psicose: An Enantiomer with Unexplored Potential
In stark contrast to its D-isomer, L-Psicose is poorly characterized in biological literature. Its

synthesis has been reported, and its basic physicochemical properties are known, but

functional studies are sparse.[4][21]

Synthesis and Production
L-Psicose is not known to be abundant in nature.[4] It can be synthesized chemically or

produced through biotransformation. One reported method involves the microbial oxidation of

allitol using Gluconobacter frateurii.[22]

Reported Biological Activities
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The limited available literature and chemical databases suggest several potential biological

activities for L-Psicose, though these are not as well-substantiated as the effects of D-Allulose.

Reported Activity Description Level of Evidence / Source

Antiviral Agent

Listed as having a role as an

antiviral agent. Specific viruses

or mechanisms are not

detailed.

PubChem Database[5]

Inhibitor of Microbial Activity

Described as a potential

inhibitor of microbial activity

within the bovine

lactoperoxidase system.

Chemical Supplier Data[7][10]

Inhibition of Ribitol

Dehydrogenase

L-Psicose has been shown to

inhibit ribitol dehydrogenase,

an enzyme involved in the

pentose phosphate pathway.

Chemical Supplier Data[10]

Prebiotic Effects

May promote gut health by

serving as a carbon source for

beneficial bacteria.

Commercial Product

Description[8]

Protein Binding

Suggested to bind to proteins

via hydrogen bonding, which

could potentially interfere with

protein folding and cellular

function.

Chemical Supplier Data[10]

It is critical to note that some commercial sources incorrectly use "L-Psicose" interchangeably

with "D-Allulose," which may lead to a misattribution of the well-researched benefits of the D-

isomer to the L-isomer.[8][10]

Research Gaps and Future Directions
The distinct biological effects stemming from the stereochemistry of L-Psicose compared to D-

Allulose are a significant research gap. Future investigations should focus on:
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Metabolism and Pharmacokinetics: Is L-Psicose absorbed and excreted similarly to D-

Allulose, or does its different chirality lead to interactions with different transporters or

enzymes?

Glycemic and Lipemic Control: Does L-Psicose share the anti-hyperglycemic and anti-

obesity properties of its enantiomer? Direct comparative studies are needed.

Mechanism of Action: Elucidating the molecular targets for its reported antiviral and

antimicrobial activities.

Toxicology: Comprehensive safety and toxicology studies are required before it can be

considered for any application in food or medicine.

Methodologies for Production and Analysis
Enzymatic Production Workflow
The commercial production of D-Allulose typically relies on the enzymatic epimerization of D-

fructose, a readily available and inexpensive substrate. D-psicose 3-epimerases (DPEases) are

commonly used for this bioconversion.[1][20]
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Figure 4: General workflow for enzymatic production of D-Allulose.
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Analytical Workflow
Accurate quantification of D-Allulose and L-Psicose, especially in the presence of other

sugars, is crucial for research and quality control. High-Performance Liquid Chromatography

(HPLC) is a standard method.
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Figure 5: Analytical workflow for rare sugar quantification by HPLC.

Conclusion
D-Allulose (D-Psicose) stands as a well-researched rare sugar with proven benefits for

metabolic health, including anti-hyperglycemic and anti-obesity effects, making it a valuable

tool for the food industry and potentially for managing metabolic disorders. Its mechanisms of

action, centered on the inhibition of digestive enzymes and stimulation of GLP-1, are

increasingly understood.

Conversely, its enantiomer, L-Psicose, represents a significant knowledge gap. While

preliminary data suggest unique biological activities, including antiviral and antimicrobial

properties, these require rigorous scientific validation. The principle of stereoisomerism dictates

that L-Psicose will interact differently with the chiral environment of biological systems, and it

cannot be assumed to share the properties of its D-isomer. This technical guide serves as a

call to action for the scientific community to dedicate research efforts toward understanding the

metabolic fate, physiological effects, and therapeutic potential of L-Psicose. Such studies will

not only expand our fundamental knowledge of carbohydrate biology but could also unveil

novel therapeutic agents or functional food ingredients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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